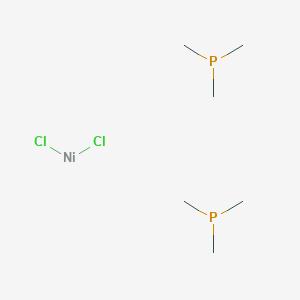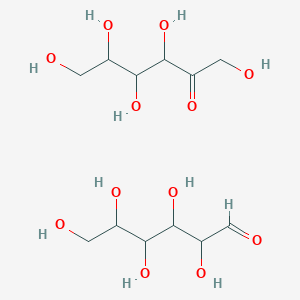
8,5'-Cyclo-damp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,5'-Cyclo-damp is a chemical compound that has gained attention in scientific research due to its potential use as a tool for studying muscarinic acetylcholine receptors. This compound is a derivative of muscarine, a natural product found in certain mushrooms. The unique structure of 8,5'-Cyclo-damp allows it to selectively bind to muscarinic receptors, making it a valuable tool for studying the physiological and biochemical effects of these receptors.
Wirkmechanismus
The mechanism of action of 8,5'-Cyclo-damp involves its selective binding to muscarinic receptors. Once bound, this compound can modulate the activity of these receptors, leading to changes in downstream signaling pathways. The specific effects of 8,5'-Cyclo-damp on muscarinic receptors depend on the subtype of receptor and the tissue or organ in which it is expressed.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8,5'-Cyclo-damp are diverse and depend on the specific muscarinic receptor subtype and tissue or organ being studied. In general, this compound can modulate the activity of muscarinic receptors, leading to changes in intracellular signaling pathways and downstream physiological effects. These effects can include changes in heart rate, smooth muscle contraction, and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8,5'-Cyclo-damp in lab experiments is its selectivity for muscarinic receptors. This allows researchers to study the specific effects of muscarinic receptor activation without interference from other receptor subtypes. Additionally, the unique structure of 8,5'-Cyclo-damp makes it a valuable tool for studying the structure-activity relationships of muscarinic receptor ligands. However, one limitation of using this compound is its challenging synthesis, which can limit its availability for use in research.
Zukünftige Richtungen
There are several future directions for research on 8,5'-Cyclo-damp. One area of interest is the development of new synthetic methods for this compound that are more efficient and scalable. Additionally, researchers are interested in studying the effects of 8,5'-Cyclo-damp on different muscarinic receptor subtypes and in different tissues and organs. This could lead to a better understanding of the physiological and biochemical effects of muscarinic receptor activation and could have implications for the development of new therapeutics for diseases such as Alzheimer's and Parkinson's.
Synthesemethoden
The synthesis of 8,5'-Cyclo-damp involves several steps. The starting material is muscarine, which is converted into a precursor molecule through a series of chemical reactions. This precursor is then cyclized to form the final product, 8,5'-Cyclo-damp. The synthesis of this compound requires specialized equipment and expertise, making it a challenging process.
Wissenschaftliche Forschungsanwendungen
8,5'-Cyclo-damp has been used extensively in scientific research to study muscarinic receptors. These receptors are involved in a wide range of physiological processes, including the regulation of heart rate, smooth muscle contraction, and cognitive function. By selectively binding to these receptors, 8,5'-Cyclo-damp can be used to probe the function of muscarinic receptors in various tissues and organs.
Eigenschaften
CAS-Nummer |
100217-00-3 |
|---|---|
Molekularformel |
C10H12N5O6P |
Molekulargewicht |
329.21 g/mol |
IUPAC-Name |
(7-amino-13-hydroxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-11-yl) dihydrogen phosphate |
InChI |
InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15-4-1-3(16)6(20-4)7(10(15)14-5)21-22(17,18)19/h2-4,6-7,16H,1H2,(H2,11,12,13)(H2,17,18,19) |
InChI-Schlüssel |
CFRPMSDTAMOMAA-UHFFFAOYSA-N |
SMILES |
C1C(C2C(C3=NC4=C(N=CN=C4N3C1O2)N)OP(=O)(O)O)O |
Kanonische SMILES |
C1C(C2C(C3=NC4=C(N=CN=C4N3C1O2)N)OP(=O)(O)O)O |
Synonyme |
8,5'-cyclo(deoxyadenosine 5'-monophosphate) 8,5'-cyclo-dAMP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)




![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)

![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)


